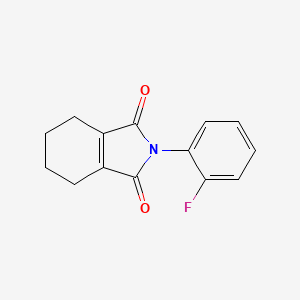![molecular formula C9H9N3O4S B14658053 Methyl [(3-nitrophenyl)carbamothioyl]carbamate CAS No. 52077-69-7](/img/structure/B14658053.png)
Methyl [(3-nitrophenyl)carbamothioyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(3-nitrophenyl)carbamothioyl]carbamate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamates, which are widely used in various chemical and biological applications. This compound is characterized by the presence of a nitrophenyl group, a carbamothioyl group, and a carbamate moiety, making it a versatile molecule in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(3-nitrophenyl)carbamothioyl]carbamate typically involves the reaction of 3-nitroaniline with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then purified using industrial-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl [(3-nitrophenyl)carbamothioyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates or thiocarbamates.
Wissenschaftliche Forschungsanwendungen
Methyl [(3-nitrophenyl)carbamothioyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl [(3-nitrophenyl)carbamothioyl]carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt essential biochemical pathways, leading to various biological effects. The nitrophenyl group plays a crucial role in the compound’s reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
- Methyl N-(3-nitrophenyl)carbamate
- 3-Methyl-4-nitrophenyl N-(4-(methylthio)phenyl)carbamate
- Methyl N-[[(2-aminophenyl)amino]thioxomethyl]carbamate
Comparison: Methyl [(3-nitrophenyl)carbamothioyl]carbamate is unique due to the presence of both carbamothioyl and carbamate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
52077-69-7 |
|---|---|
Molekularformel |
C9H9N3O4S |
Molekulargewicht |
255.25 g/mol |
IUPAC-Name |
methyl N-[(3-nitrophenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C9H9N3O4S/c1-16-9(13)11-8(17)10-6-3-2-4-7(5-6)12(14)15/h2-5H,1H3,(H2,10,11,13,17) |
InChI-Schlüssel |
SDNAZVPPXBVDTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)

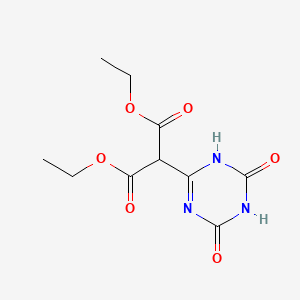
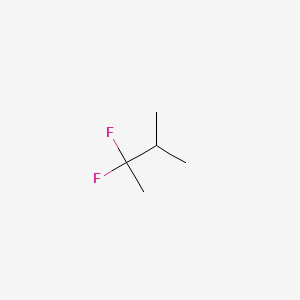
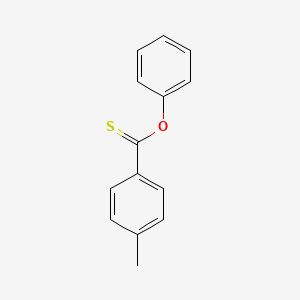

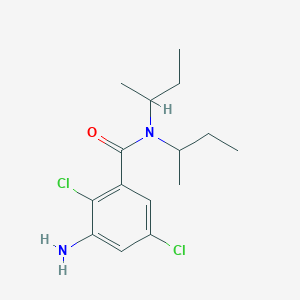
![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)


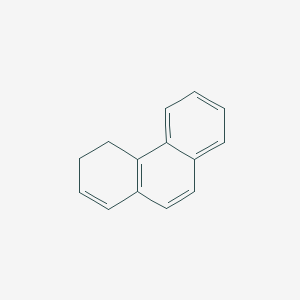
![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)

